5-Tert-butyl-4-propyl-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-Tert-butyl-4-propyl-4H-1,2,4-triazole-3-thiol: is a heterocyclic compound with the molecular formula C9H17N3S and a molecular weight of 199.32 g/mol . This compound belongs to the class of 1,2,4-triazoles, which are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-butyl-4-propyl-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of arylidenearylthiosemicarbazides with copper (II) catalysts to form 4,5-disubstituted 1,2,4-triazole-3-thiones . The reaction conditions often include the use of triflic anhydride activation followed by microwave-induced cyclodehydration .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Tert-butyl-4-propyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding thiols or amines.
Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiols, amines.
Substitution: Alkylated or acylated triazoles.
Scientific Research Applications
5-Tert-butyl-4-propyl-4H-1,2,4-triazole-3-thiol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-tert-butyl-4-propyl-4H-1,2,4-triazole-3-thiol involves its interaction with biological targets through hydrogen-bonding and dipole interactions. The triazole ring acts as a pharmacophore, interacting with enzymes and receptors in biological systems . The compound’s thiol group can also form covalent bonds with target proteins, leading to inhibition or modulation of their activity .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-Tert-butyl-4-propyl-4H-1,2,4-triazole-3-thiol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the tert-butyl and propyl groups enhances its lipophilicity and potential interactions with hydrophobic pockets in biological targets .
Properties
Molecular Formula |
C9H17N3S |
---|---|
Molecular Weight |
199.32 g/mol |
IUPAC Name |
3-tert-butyl-4-propyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C9H17N3S/c1-5-6-12-7(9(2,3)4)10-11-8(12)13/h5-6H2,1-4H3,(H,11,13) |
InChI Key |
CVLALNSSYOJHFQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=NNC1=S)C(C)(C)C |
Origin of Product |
United States |
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